

# Berzosertib efficacy platinum-refractory SCLC response

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Berzosertib

CAS No.: 1232416-25-9

Cat. No.: S548527

Get Quote

## Efficacy Data from Clinical Trials

The table below summarizes key efficacy outcomes from clinical studies of **berzosertib** combined with topotecan in patients with relapsed SCLC.

Trial / Cohort Description	Patient Population	Key Efficacy Outcomes (Combination Therapy vs Topotecan Alone)
----------------------------	--------------------	--

| **Phase 2 Randomized Trial (N=60)** [1] [2] | Relapsed SCLC after 1 or more prior therapies; 52% with platinum-resistant disease [2]. | **Overall Survival (OS):** 8.9 months vs 5.4 months (HR, 0.53; P = .03) [1] [2]. | **Progression-Free Survival (PFS):** 3.9 months vs 3.0 months (HR, 0.80; P = .44) [1]. | **Objective Response Rate (ORR):** 26% vs 6% (P = .15) [2]. | | **Phase 2 Single-Arm Trial (N=25 evaluable)** [3] | SCLC with disease progression after prior therapy. | **Confirmed ORR:** 36% (all partial responses) [3]. | **ORR in Platinum-Resistant SCLC:** 30% [3]. | **Median Duration of Response (DOR):** 6.4 months [3]. |

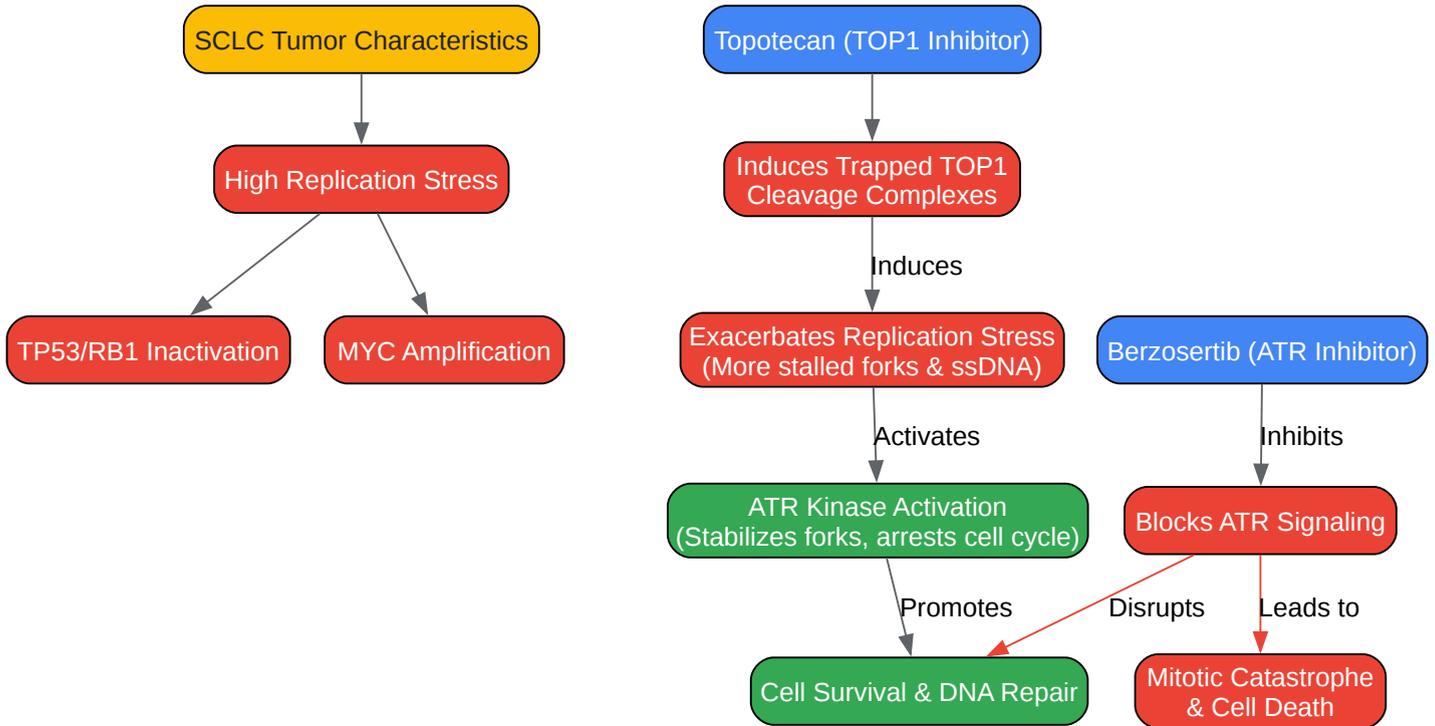
## Detailed Experimental Protocols

The efficacy data is derived from specific clinical trial designs.

- **Study Design:** A multi-center, open-label, phase 2 randomized clinical trial [1].
- **Patients:** 60 adults with relapsed SCLC who had received a median of 2 prior therapies. Patients previously treated with topotecan were excluded [1] [2].
- **Interventions:**
  - **Control Group:** Topotecan alone, 1.25 mg/m<sup>2</sup> intravenously on days 1-5 of a 21-day cycle [1].
  - **Experimental Group:** Topotecan (same schedule) plus **Berzosertib**, 210 mg/m<sup>2</sup> intravenously on days 2 and 5 of each cycle [1].
- **Randomization & Stratification:** Patients were randomized 1:2 (topotecan alone vs. combination) and stratified based on tumor sensitivity to first-line platinum-based chemotherapy (sensitive vs. resistant) [1].
- **Primary & Secondary Endpoints:**
  - **Primary Endpoint:** Progression-free survival (PFS) in the intention-to-treat population [1].
  - **Secondary Endpoints:** Overall survival (OS), objective response rate (ORR) per RECIST 1.1, and safety [1] [2].
- **Assessment Methods:** Radiographic evaluation was performed at baseline and every two cycles. Toxic effects were graded using NCI Common Terminology Criteria for Adverse Events [1].

## Mechanism of Action and Rationale for Use

The therapeutic rationale for combining **berzosertib** with topotecan is based on targeting a key vulnerability in SCLC.



[Click to download full resolution via product page](#)

*Diagram: Mechanism of ATR Inhibition in SCLC. SCLC tumors inherently have high replication stress. Topotecan exacerbates this stress by trapping topoisomerase I complexes, leading to DNA damage that strongly activates the ATR kinase. ATR activation enables DNA repair and cell survival. **Berzosertib** blocks ATR function, disrupting this critical survival pathway and leading to mitotic catastrophe and cell death, an effect that is particularly lethal in cancer cells already under high replication stress [1] [3].*

## Interpretation and Research Implications

The data presents a nuanced picture for researchers:

- **Positive Signal for OS:** The significant improvement in **overall survival (OS)** is a clinically meaningful finding in a difficult-to-treat population, suggesting that the combination may delay the emergence of resistance or effectively target a aggressive disease subset [1] [2].
- **PFS-OS Discrepancy:** The lack of a statistically significant PFS benefit despite an OS benefit could be influenced by subsequent therapies or the effect of crossover (55% of the control group received **berzosertib** after progression) [1] [2].
- **Safety Profile:** The combination was feasible, with an adverse event profile similar to topotecan alone, primarily consisting of manageable hematological toxicities [1] [3].

Future research should focus on identifying predictive biomarkers (e.g., levels of replication stress) to select patients most likely to benefit and on exploring the combination with newer, more potent ATR inhibitors [1] [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Berzosertib Plus Topotecan vs Topotecan Alone in Patients ... [pmc.ncbi.nlm.nih.gov]
2. Mixed Results With Berzosertib Plus Topotecan in ... [cancertherapyadvisor.com]
3. EMD Serono Advances ATR Inhibitor Berzosertib in Small ... [emdserono.com]

To cite this document: Smolecule. [Berzosertib efficacy platinum-refractory SCLC response].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548527#berzosertib-efficacy-platinum-refractory-sclc-response>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)